molecular formula C24H27Br2ClN2O2 B13352921 tert-Butyl (R)-4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate

tert-Butyl (R)-4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate

Cat. No.: B13352921
M. Wt: 570.7 g/mol
InChI Key: ISWOFZAIQMWZGU-OAQYLSRUSA-N
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Description

tert-Butyl ®-4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a benzo[5,6]cyclohepta[1,2-b]pyridine core with multiple halogen substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the benzo[5,6]cyclohepta[1,2-b]pyridine core, halogenation, and the introduction of the piperidine and tert-butyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce double bonds within the structure.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

tert-Butyl ®-4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows for the study of its interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

    Medicine: The compound may exhibit pharmacological activity, making it a candidate for drug development and testing.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl ®-4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated benzo[5,6]cyclohepta[1,2-b]pyridine derivatives and piperidine-containing molecules. Examples include:

  • 4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine
  • tert-Butyl 4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl ®-4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H27Br2ClN2O2

Molecular Weight

570.7 g/mol

IUPAC Name

tert-butyl 4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C24H27Br2ClN2O2/c1-24(2,3)31-23(30)29-8-6-14(7-9-29)21-20-15(11-18(27)12-19(20)26)4-5-16-10-17(25)13-28-22(16)21/h10-14,21H,4-9H2,1-3H3/t21-/m1/s1

InChI Key

ISWOFZAIQMWZGU-OAQYLSRUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@@H]2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl

Origin of Product

United States

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